Compound Description: AMG 579 is a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A). It demonstrated significant target occupancy and efficacy in preclinical models, leading to its selection as a clinical candidate for further investigation. []
Relevance: While AMG 579 targets a different enzyme than 4-((3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)morpholine, both compounds share a piperidine ring as a central structural motif. This suggests potential for similar physicochemical properties and highlights the importance of the piperidine scaffold in medicinal chemistry. []
Compound Description: P027 is investigated for its solid-state properties, including polymorphic forms, solvates, and amorphous forms. These studies are crucial for pharmaceutical development, influencing factors like solubility, stability, and manufacturability. [, , , , , , ]
Relevance: P027 shares the morpholine ring with 4-((3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)morpholine. The presence of this ring in a compound with diverse solid forms suggests that the target compound might also exhibit similar polymorphism. This highlights the need to explore different solid forms of 4-((3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)morpholine during its development. [, , , , , , ]
Compound Description: This class of compounds demonstrates affinity for sigma 1/2 receptors, which are attractive targets for disorders like Alzheimer's disease and neuropathic pain. Specific analogs within this class, such as 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one (7) and 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one (20), exhibit dual-target activities against acetylcholinesterase and monoamine oxidase B. []
Relevance: The presence of a piperidine ring within some 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones connects them to 4-((3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)morpholine. This structural similarity, along with their activity against neurological targets, suggests that incorporating the chromenone scaffold into the target compound could be a potential strategy for modulating its activity or exploring new therapeutic applications. []
4. Venetoclax and its Metabolites (VNO and VHA) []
Compound Description: Venetoclax is a BCL-2 inhibitor used in treating blood cancers. Its oxidative degradation can lead to two impurities: Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA). VNO can undergo a [, ] Meisenheimer rearrangement to form VHA. []
Relevance: While not directly sharing the core structure of 4-((3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)morpholine, the identification of VNO and VHA as oxidative impurities for Venetoclax highlights the importance of considering potential metabolic pathways for the target compound. This emphasizes the need for stability studies and identification of possible degradation products during drug development. []
Compound Description: Compound 17 is a potent pan-PDK inhibitor that targets the ATP-binding pocket in PDKs. It demonstrated significant liver-specific augmentation of PDC activity in diet-induced obese mice, accompanied by improved glucose tolerance and reduced hepatic steatosis. []
Relevance: Similar to 4-((3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)morpholine, Compound 17 also incorporates a piperidine ring within its structure. Although they target different classes of enzymes, the shared presence of this ring suggests that both compounds might exhibit similar pharmacokinetic properties related to absorption, distribution, metabolism, and excretion. This information can be helpful when designing and optimizing the target compound for desired pharmacological profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
2,2′-Dimethyl-N,N′-di-[(1-naphthyl)-N,N′-diphenyl]-1,1′-biphenyl-4,4′-diamine (α-NPD) is a conducting polymer that can be used as a hole transporting material (HTM) with a transport gap of ~4 eV and an ionization potential of 5.5 eV.